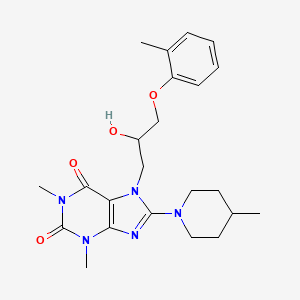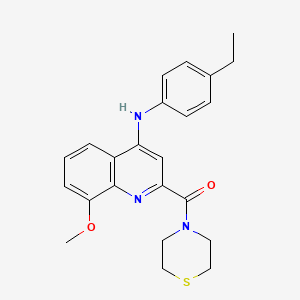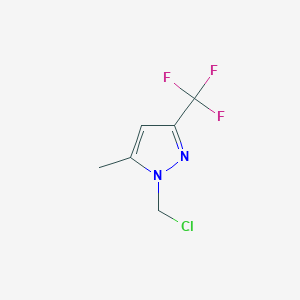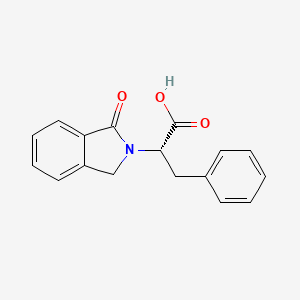
4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol” is a chemical compound with the molecular formula C8H14F3NO2 . It has a molecular weight of 213.2 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14F3NO2/c9-8(10,11)7(1-4-13)12-2-5-14-6-3-12/h7,13H,1-6H2 . This code gives a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Hydrogenation of Allyl Alcohols
Research led by Funabiki et al. (2010) discusses the synthesis of various allyl alcohols, including compounds like 4,4,4-trifluoro-3-(morpholin-4-yl)butan-1-ol, using trifluoroacetaldehyde ethyl hemiacetal and enamines. These allyl alcohols serve as intermediates in the preparation of β-trifluoromethylated aldol products, highlighting their importance in organic synthesis (Funabiki et al., 2010).
NIR-Luminescence of Ytterbium(III) Complexes
Martín‐Ramos et al. (2013) explored the synthesis and characterization of ytterbium(III) complexes using β-diketonate ligands, including 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione. The study assesses how chain length and fluorination impact NIR-luminescence, which is crucial for applications in optical amplifiers (Martín‐Ramos et al., 2013).
Synthesis Based on Diethyl (2-Morpholinoethyl)malonate
Mesropyan et al. (2010) conducted synthesis of various butan-4-olides using diethyl (2-morpholinoethyl) malonate, which is closely related to this compound. These synthesized compounds have potential applications in pharmaceuticals and fine chemicals (Mesropyan et al., 2010).
Ionic Liquid Solutions in Molecular Interactions
Nann et al. (2013) studied molecular interactions in solutions containing ionic liquids and 1-butanol. Although not directly focusing on this compound, the research offers insights into the behavior of similar compounds in ionic liquid environments, which can be relevant for chemical processing and solvent systems (Nann et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with it are H315, H319, and H335 , which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-morpholin-4-ylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)7(1-4-13)12-2-5-14-6-3-12/h7,13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZYEWBLDPEFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)



![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)

![Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2651499.png)



![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2651504.png)
![N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2651506.png)
